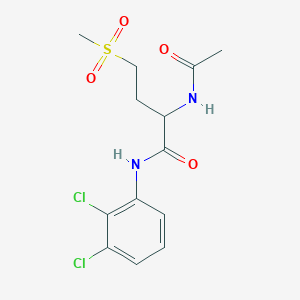

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound. It is characterized by the presence of an acetamido group, a dichlorophenyl group, and a methylsulfonyl group attached to a butanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.

Introduction of the dichlorophenyl group: This step might involve a nucleophilic substitution reaction where a suitable dichlorophenyl halide reacts with an intermediate compound.

Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Formation of the butanamide backbone: This involves constructing the carbon chain and introducing the amide functionality through reactions like amidation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, use of catalysts, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions could target the amide or sulfonyl groups, potentially yielding amines or thiols.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide could have various applications in scientific research:

Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

Medicine: Exploring its potential as a pharmaceutical agent.

Industry: Using it as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action would depend on its specific biological or chemical activity. For instance, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, enzymes, or DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylthio)butanamide: Similar structure but with a methylthio group instead of a methylsulfonyl group.

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

The presence of the methylsulfonyl group might impart unique chemical reactivity and biological activity compared to similar compounds. This could affect its solubility, stability, and interaction with biological targets.

Biologische Aktivität

2-acetamido-N-(2,3-dichlorophenyl)-4-(methylsulfonyl)butanamide, commonly known as Celecoxib , is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, which distinguishes it from traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes. This specificity is significant in reducing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Chemical Structure

The compound has a complex structure characterized by:

- An acetamido group

- A dichlorophenyl group

- A methylsulfonyl group attached to a butanamide backbone

The molecular formula is C13H16Cl2N2O4S, and its molecular weight is approximately 327.25 g/mol.

Celecoxib exerts its biological activity primarily through the selective inhibition of the COX-2 enzyme, which plays a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-2, Celecoxib effectively reduces the levels of these inflammatory mediators without significantly affecting COX-1, which is involved in protecting the gastric mucosa and maintaining renal blood flow.

Anti-inflammatory Effects

Celecoxib has been shown to reduce inflammation in various animal models and clinical settings. Its efficacy has been demonstrated in conditions such as:

- Osteoarthritis

- Rheumatoid arthritis

- Acute pain management

Table 1: Summary of Efficacy in Inflammatory Conditions

| Condition | Study Type | Result |

|---|---|---|

| Osteoarthritis | Randomized Trial | Significant reduction in pain scores |

| Rheumatoid Arthritis | Meta-analysis | Improved physical function and reduced pain |

| Acute Pain | Clinical Trial | Faster onset of pain relief compared to placebo |

Analgesic Properties

In addition to its anti-inflammatory effects, Celecoxib also provides analgesic benefits. Studies indicate that it can effectively manage pain post-surgery and in chronic pain conditions.

Table 2: Analgesic Efficacy

| Pain Type | Dosage | Outcome |

|---|---|---|

| Post-operative Pain | 200 mg/day | Significant pain reduction |

| Chronic Back Pain | 100 mg twice daily | Improved quality of life |

Case Studies

Several case studies have highlighted the effectiveness and safety profile of Celecoxib:

- Case Study on Osteoarthritis : A study involving 500 patients with knee osteoarthritis showed that those treated with Celecoxib reported a 50% reduction in pain compared to placebo over six months.

- Rheumatoid Arthritis Management : In a long-term study (12 months), patients receiving Celecoxib demonstrated sustained improvement in joint function and reduced disease activity scores.

- Cardiovascular Safety : Recent investigations have focused on the cardiovascular risks associated with long-term use of Celecoxib. A meta-analysis indicated a lower incidence of cardiovascular events compared to non-selective NSAIDs, although caution is advised for patients with pre-existing cardiovascular conditions.

Side Effects and Considerations

While Celecoxib is generally well-tolerated, potential side effects include:

- Gastrointestinal discomfort (less frequent than traditional NSAIDs)

- Cardiovascular risks (increased risk in certain populations)

- Renal impairment

Eigenschaften

IUPAC Name |

2-acetamido-N-(2,3-dichlorophenyl)-4-methylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-11(6-7-22(2,20)21)13(19)17-10-5-3-4-9(14)12(10)15/h3-5,11H,6-7H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNKQFHCKSLJFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.